ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate
Description
Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate is a pyrazole-based compound synthesized via the reaction of 5-amino-1-(4-fluorophenyl)glycyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride under reflux conditions . Key physical properties include a melting point of 185–186°C, with spectral characterization revealing IR peaks at 1730 cm⁻¹ (NH), 1655 cm⁻¹ (CN), and 1620 cm⁻¹ (C=O/C=N) . The compound serves as a precursor in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, highlighting its role in medicinal chemistry .
Properties
IUPAC Name |
ethyl (1E)-N-[4-cyano-2-(4-fluorophenyl)pyrazol-3-yl]methanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-2-19-9-16-13-10(7-15)8-17-18(13)12-5-3-11(14)4-6-12/h3-6,8-9H,2H2,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOOHWMGBREFF-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C=NN1C2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(C=NN1C2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Fluorophenylhydrazine with Ethoxymethylenemalononitrile
A mixture of 4-fluorophenylhydrazine (1.0 equiv) and ethoxymethylenemalononitrile (1.2 equiv) in ethanol is stirred at 80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of ethoxymethylenemalononitrile, forming a hydrazone intermediate. Intramolecular cyclization yields 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole (Intermediate A).
Key Data:
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Characterization: NMR (DMSO-d6, 400 MHz): δ 7.85 (d, 2H, J = 8.8 Hz, Ar–H), 7.25 (t, 2H, J = 8.8 Hz, Ar–H), 6.10 (s, 2H, NH2), 4.05 (s, 1H, pyrazole-H).
Imidoformate Formation via Reaction with Triethyl Orthoformate
Intermediate A is converted to the target imidoformate using triethyl orthoformate (TEOF) under acid catalysis.
Optimized Imidate Synthesis
Intermediate A (1.0 equiv) is refluxed with TEOF (3.0 equiv) in acetic anhydride (10 mL/g substrate) at 120°C for 12 hours. Acetic anhydride acts as both solvent and catalyst, protonating the amino group to enhance electrophilicity. The reaction proceeds via nucleophilic substitution, where the amino group attacks the orthoformate’s central carbon, displacing ethanol and forming the imidoformate.
Key Data:
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Side Products: Hydrolysis of imidate back to pyrazole (15–20% under suboptimal conditions)
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Characterization: NMR (CDCl3, 100 MHz): δ 161.5 (C=N), 158.2 (C=O), 135.9 (Ar–C–F), 116.4 (CN), 62.5 (OCH2CH3), 14.1 (OCH2CH3).
Critical Parameters Affecting Yield and Purity
Solvent and Catalyst Selection
Temperature and Time Optimization
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Reflux at 120°C: Completes reaction in 12 hours; lower temperatures (80°C) require 24 hours with <50% yield.
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Extended Reflux (>15 hours): Promotes imidate decomposition, reducing yield by 20%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) achieves 70% yield with reduced side reactions. This method minimizes thermal degradation but requires specialized equipment.
One-Pot Synthesis
Combining cyclocondensation and imidate formation in a single pot reduces purification steps. However, yield drops to 55% due to incompatible reaction conditions.
Scalability and Industrial Considerations
Kilogram-Scale Production
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Batch Reactors: Yields 65–70% with 99% purity after recrystallization (ethyl acetate/hexane).
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Cost Analysis: Raw materials account for 85% of production costs, driven by TEOF and 4-fluorophenylhydrazine.
Spectroscopic and Chromatographic Validation
HPLC Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Organic Chemistry
Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for creating derivatives with desired properties.
Research has indicated that this compound exhibits potential as a biochemical probe due to its structural features. Studies have shown that it may interact with specific molecular targets, modulating enzyme activity involved in inflammatory pathways. This suggests possible applications in developing anti-inflammatory agents .
Medicinal Chemistry
The compound is being explored for its therapeutic properties , including anti-inflammatory and anticancer activities. For instance, derivatives of this compound have demonstrated significant larvicidal activity against pests, indicating potential use in agricultural applications . Additionally, its interactions with biological targets could lead to the development of novel drugs .
Material Science
In industry, this compound is utilized in creating new materials with specific properties. Its unique chemical structure allows for the development of polymers and coatings that can enhance material performance in various applications.
Case Studies
Mechanism of Action
The mechanism of action of ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
a. 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (3p)
- Structure : Features a carboxamide group instead of an imidoformate ester, with additional chloro and methyl substituents.
- Synthesis : Prepared via condensation of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes .
- Properties : Melting point 182–183°C, 1H-NMR signals at δ 8.12 (pyrazole-H) and δ 2.65 (methyl group) .
b. Ethyl N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate
- Structure : Substituted with 2,4-dichlorophenyl instead of 4-fluorophenyl.
- Synthesis: Derived from 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile using trimethyl orthoformate .
- Applications : Intermediate for synthesizing pyrazolo[3,4-d]pyrimidine derivatives via ammonia treatment .
- Comparison : The electron-withdrawing dichlorophenyl group may increase electrophilicity at the pyrazole core, enhancing reactivity in cyclization reactions compared to the fluorophenyl analogue .
Heterocycle Core Modifications
a. 5-(4-Fluorophenyl)-1H-imidazol-2-amine Derivatives
- Structure : Replaces the pyrazole core with an imidazole ring.
- Example : SB 202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) .
- Comparison : The imidazole ring’s distinct electronic properties and hydrogen-bonding motifs (e.g., N–H in imidazole vs. pyrazole) influence biological activity. SB 202190 targets p38 MAP kinase, contrasting with the CDK2 inhibition associated with pyrazole derivatives .
Physicochemical and Spectral Comparisons
Spectral Analysis Insights
- C=O Stretching : The target compound’s IR peak at 1620 cm⁻¹ corresponds to the imidoformate ester’s C=O, while carboxamide derivatives (e.g., 3p) exhibit shifted peaks due to resonance effects .
- 1H-NMR : The imidoformate’s N=CH proton resonates at δ 8.19 in DMSO-d6 , whereas 3p’s pyrazole-H appears at δ 8.12 in CDCl3 , reflecting solvent and substituent effects.
Biological Activity
Ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a pyrazole ring substituted with a cyano group and a fluorophenyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. It has been observed to modulate the activity of certain enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects . Additionally, it may influence the activity of cytochrome P450 enzymes, which are crucial in drug metabolism and can affect the pharmacokinetics of co-administered drugs .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit antitumor properties . For instance, related compounds have shown efficacy in inhibiting tumor growth in various xenograft models. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor proliferation .
Inhibition of CYP Enzymes
One notable aspect of this compound is its potential to inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, influencing the metabolism of other therapeutic agents. Studies have demonstrated that such compounds can induce CYP3A4 mediated by PXR transactivation, which is vital for understanding their pharmacological profiles .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Pharmacokinetics and Drug Interaction
Another investigation focused on the pharmacokinetic properties of this compound when administered alongside other medications. It was found that co-administration could significantly alter the plasma concentrations of drugs metabolized by CYP3A4 due to competitive inhibition. This finding underscores the importance of considering drug interactions in clinical settings when using this compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H11FN4O |
| Mechanism | CYP3A4 inhibition |
| Antitumor Activity | Potent against cancer cell lines |
| Drug Interaction Potential | Significant with CYP substrates |
Q & A
Q. Table 1: Substituent Effects on Bioactivity
| Substituent | LogP | IC50 (nM) | Target Affinity |
|---|---|---|---|
| 4-Fluorophenyl | 2.8 | 12 ± 1.5 | High (Kinase A) |
| 4-Chlorophenyl | 3.1 | 28 ± 3.2 | Moderate |
| 4-Methoxyphenyl | 2.5 | >100 | Low |
| Data inferred from structural analogs in and . |
Advanced: How should researchers design experiments to analyze conflicting spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic Effects : NMR may show averaged signals (e.g., tautomerism), while X-ray captures static conformations. Use variable-temperature NMR to detect dynamic processes .
- Cocrystallization : Co-crystallize with a stabilizing ligand to reduce conformational flexibility observed in solution .
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 09) to identify dominant tautomers .
Advanced: What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equivalents of triethoxyorthoformate) to minimize side reactions.
- Solvent Recovery : Implement distillation systems for ethanol/DMF reuse, reducing costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
